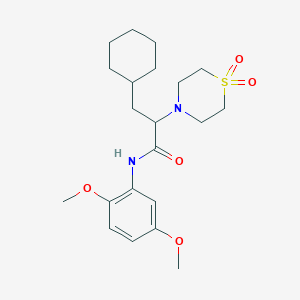

3-cyclohexyl-N-(2,5-dimethoxyphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-cyclohexyl-N-(2,5-dimethoxyphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O5S/c1-27-17-8-9-20(28-2)18(15-17)22-21(24)19(14-16-6-4-3-5-7-16)23-10-12-29(25,26)13-11-23/h8-9,15-16,19H,3-7,10-14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPWGKCDPPKLGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C(CC2CCCCC2)N3CCS(=O)(=O)CC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : 1H/13C NMR identifies key groups:

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O) and ~1150 cm⁻¹ (S=O) confirm functional groups .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) verify purity (>98%) .

How can computational modeling predict biological interactions, and what validation is required?

Q. Advanced Research Focus

- Molecular Docking : Tools like AutoDock Vina model binding to targets (e.g., enzymes), prioritizing hydrophobic interactions with the cyclohexyl group and hydrogen bonding with the dimethoxyphenyl moiety .

- Validation : Compare docking scores with in vitro assays (e.g., IC50 values from enzyme inhibition studies). Discrepancies >10% require re-evaluating force-field parameters .

What strategies resolve contradictions between crystallographic and spectroscopic data?

Q. Advanced Research Focus

- X-ray Crystallography : Use SHELXL for refinement; R-factors <5% indicate high accuracy .

- Dynamic Effects : Temperature-dependent NMR (e.g., 298 K vs. 100 K) assesses conformational flexibility in solution versus crystal states .

- Validation Tools : Cross-check NMR-derived torsional angles with crystallographic data using programs like Mercury .

How can researchers minimize by-products during thiazinane-dioxide synthesis?

Q. Advanced Research Focus

- Controlled Stoichiometry : Limit excess reagents (e.g., DMDAAC) to prevent polymerization .

- Low-Temperature Reactions : Conduct coupling steps at 0–5°C to suppress side reactions .

- Acid Scavengers : Add sodium acetate (1.2 equiv) to neutralize HCl by-products during acylation .

What experimental designs are suitable for structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

- Analog Synthesis : Replace the cyclohexyl group with adamantyl or tert-butyl variants to study steric effects .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., IC50) and correlate with computational LogP values to assess hydrophobicity-activity trends .

How can degradation products be identified and characterized?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.